Cas no 681844-04-2 (4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide)
Il composto 4-etossi-N-{2-[2-metil-5-(trifluorometossi)-1H-indol-3-il]etil}benzene-1-solfonammide è una molecola complessa caratterizzata dalla presenza di un nucleo indolico sostituito con gruppi metile e trifluorometossi, nonché da una catena laterale etilica legata a un gruppo solfonammidico aromatico. La struttura combina proprietà elettron-attrattrici (trifluorometossi) e donatrici (etossi), favorendo interazioni specifiche con target biologici. L'incorporazione del trifluorometile conferisce stabilità metabolica e lipofilia, potenziando potenzialmente la permeabilità cellulare. La solfonammide centrale offre siti per legami idrogeno, utile nella modulazione di enzimi o recettori. Questo profilo lo rende adatto per applicazioni nella ricerca farmacologica, in particolare come candidato per studi su modulatori selettivi. La sua sintesi richiede controlli stereochimici accurati per preservare l'integrità del centro indolico chirale.
681844-04-2 structure
Product Name:4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
Numero CAS:681844-04-2
MF:C20H21F3N2O4S
MW:442.451954603195
CID:5460662
Update Time:2025-06-26
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide
- STK679541
- Z1346174507
- 4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide
- 4-ethoxy-N~1~-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1-benzenesulfonamide
-
- Inchi: 1S/C20H21F3N2O4S/c1-3-28-14-4-7-16(8-5-14)30(26,27)24-11-10-17-13(2)25-19-9-6-15(12-18(17)19)29-20(21,22)23/h4-9,12,24-25H,3,10-11H2,1-2H3
- Chiave InChI: FSHBSSAUXKTKMT-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(=CC=1)OCC)(NCCC1=C(C)NC2C=CC(=CC1=2)OC(F)(F)F)(=O)=O
Proprietà calcolate
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 8
- Complessità: 647
- XLogP3: 4.9
- Superficie polare topologica: 88.8
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27164663-0.05g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 0.05g |
$361.0 | 2025-03-20 | |
| Enamine | EN300-27164663-0.1g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 0.1g |
$539.0 | 2025-03-20 | |
| Enamine | EN300-27164663-0.25g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 0.25g |
$770.0 | 2025-03-20 | |
| Enamine | EN300-27164663-0.5g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 0.5g |
$1214.0 | 2025-03-20 | |
| Enamine | EN300-27164663-1.0g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 1.0g |
$1557.0 | 2025-03-20 | |
| Enamine | EN300-27164663-2.5g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 2.5g |
$3051.0 | 2025-03-20 | |
| Enamine | EN300-27164663-5.0g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 5.0g |
$4517.0 | 2025-03-20 | |
| Enamine | EN300-27164663-10.0g |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide |
681844-04-2 | 95.0% | 10.0g |
$6697.0 | 2025-03-20 | |
| 1PlusChem | 1P01Y6AI-50mg |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 90% | 50mg |
$508.00 | 2024-04-22 | |
| 1PlusChem | 1P01Y6AI-100mg |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide |
681844-04-2 | 90% | 100mg |
$729.00 | 2024-04-22 |
4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide Letteratura correlata
-
Bruce Parkinson Energy Environ. Sci., 2010,3, 509-511
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
681844-04-2 (4-ethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso